N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
YXIAURZUDLBNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Table 1: Common Sulfonating Agents and Conditions
| Sulfonating Agent | Reaction Conditions | Yield |
|---|---|---|
| Methanesulfonyl Chloride | Elevated temperature, presence of base | Variable |
| Benzenesulfonyl Chloride | Similar to methanesulfonyl chloride | Variable |
Specific Preparation of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide
The synthesis of this compound involves several steps, including the preparation of the necessary intermediates.
Preparation of Intermediates : The first step involves synthesizing 2-nitrobenzene-1-sulfonyl chloride, which can be achieved by reacting 2-nitrobenzene with chlorosulfonic acid in the presence of a suitable solvent.
Reaction with Amine : The 2-nitrobenzene-1-sulfonyl chloride is then reacted with 2-amino-2-methylpropane in the presence of a base to form the desired sulfonamide. This reaction typically occurs at room temperature or slightly elevated temperatures.
Table 2: Synthesis Steps for this compound
| Step | Reaction Components | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Nitrobenzene, Chlorosulfonic Acid | Low temperature, organic solvent | High |
| 2 | 2-Nitrobenzene-1-sulfonyl Chloride, 2-Amino-2-methylpropane | Room temperature, base present | Variable |
Recent Advances in Sulfonamide Synthesis
Recent research has focused on improving the efficiency and sustainability of sulfonamide synthesis. For example, methods using sodium arylsulfinate as a sulfur source have been developed, offering advantages such as reduced by-products and improved yields. Additionally, metal-organic frameworks have been employed as catalysts to enhance selectivity and recyclability.
Table 3: Recent Advances in Sulfonamide Synthesis
| Method | Key Features | Advantages |
|---|---|---|
| Sodium Arylsulfinate | One-step synthesis, reduced by-products | High yields, sustainable |
| Metal-Organic Frameworks | Recyclable catalyst, high selectivity | Improved efficiency, reduced waste |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly under alkaline conditions. The amino group in the side chain can act as a leaving group, enabling the formation of new derivatives .
Example reaction:
Reaction with alkyl halides under basic conditions yields N-alkylated sulfonamides.
| Reaction Conditions | Reactants | Products | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | R-X (X = Cl, Br) | R-SO₂N-(CH₂C(CH₃)₂NH₂)C₆H₃-2-NO₂ | 65–85 |
This reaction is critical for modifying the compound’s solubility and biological activity.
Reduction of the Nitro Group
The 2-nitro group undergoes reduction to form an amine, a key step in synthesizing bioactive derivatives.
Pathways:
-
Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C): Reduces -NO₂ to -NH₂ with >90% efficiency.
-
Chemical reduction (Fe/HCl or SnCl₂): Produces intermediates for further functionalization .
Mechanism:
Reduction alters electronic properties, enhancing interactions with biological targets like enzymes.
Acid-Base Reactions Involving the Amino Group
The primary amine in the side chain (-NH₂) participates in proton transfer reactions, influencing solubility and reactivity.
Key observations:
-
pKa : ~8.2 (amine group), enabling protonation in acidic environments.
-
Salt formation : Reacts with HCl to form water-soluble hydrochlorides.
Application : Adjusting pH during synthesis improves yield in aqueous reactions.
Hydrolysis of the Sulfonamide Bond
Under strongly acidic or basic conditions, the sulfonamide bond cleaves to produce sulfonic acids and amines .
Conditions and outcomes:
| Medium | Temperature | Products |
|---|---|---|
| 6M HCl | Reflux | 2-Nitrobenzenesulfonic acid + 2-Amino-2-methylpropylamine |
| 5M NaOH | 100°C | Same as above |
This reaction is reversible, with equilibrium favoring hydrolysis in polar solvents .
Formation of Schiff Bases
The amino group reacts with aldehydes/ketones to form Schiff bases, enabling conjugation with other molecules.
Example:
Schiff bases are intermediates in synthesizing antimicrobial and anticancer agents.
Interaction with Biological Targets
Preliminary studies suggest the compound inhibits dihydropteroate synthase (DHPS), a bacterial enzyme involved in folate synthesis .
Mechanism :
-
Competes with para-aminobenzoic acid (PABA) for binding to DHPS.
-
Disrupts folate production, halting bacterial DNA synthesis .
Activity data :
| Bacterial Strain | IC₅₀ (µM) | Reference |
|---|---|---|
| E. coli | 12.3 | |
| S. aureus | 18.7 |
Stability Under Various Conditions
The compound degrades under UV light or prolonged heat (>150°C), forming nitroso derivatives and sulfonic acids.
Degradation pathways :
Stabilizers like antioxidants are recommended for long-term storage.
Scientific Research Applications
N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide is an organic compound featuring a sulfonamide group, a nitro group, and an aminoalkyl side chain. It has the chemical formula and a molecular weight of approximately 232.28 g/mol. This compound's distinct functional groups contribute to its chemical reactivity and potential biological activity.
Chemical Reactivity
The chemical reactivity of N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide stems from its functional groups:
- Sulfonamide group This group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Nitro group The nitro group can participate in various redox reactions and influence the compound's electronic properties.
- Aminoalkyl side chain The amino group can be involved in acylation, alkylation, and salt formation, facilitating the synthesis of derivatives that may enhance or modify the biological properties of the original compound.
Potential Applications
N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide and similar compounds have potential applications in pharmaceuticals due to their possible antimicrobial properties. The sulfonamide moiety is particularly known for its role in inhibiting bacterial dihydropteroate synthase, which is critical for folate synthesis in bacteria. This suggests that N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide may also possess antimicrobial properties. It may also have anti-inflammatory and analgesic activities, making them valuable in therapeutic applications.
Interaction studies involving N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide focus on its binding affinity to various biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures can interact with protein targets, influencing their activity and stability. Further research is necessary to fully elucidate these interactions and understand their implications for drug design.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, stabilizing the interaction .
Comparison with Similar Compounds
Structural Analog 1: N-(2-Amino-2-methylpropyl)benzenesulfonamide
- CAS No.: 87484-87-5
- Molecular Formula : C₁₀H₁₆N₂O₂S
- Key Differences : Lacks the nitro group on the benzene ring.
- The compound’s solubility in polar solvents (e.g., methanol or DMSO) is likely higher due to reduced steric hindrance from the nitro group. Applications: Primarily used as a synthetic intermediate or in structure-activity relationship (SAR) studies for sulfonamide-based drug candidates .
Structural Analog 2: N,N-bis(2-chloroethyl)-2-nitrobenzene-1-sulfonamide
- Molecular Formula: Not explicitly provided, but likely C₁₁H₁₃Cl₂N₂O₄S.
- Key Differences: Features two chloroethyl groups instead of the amino-methylpropyl substituent.
- Implications: The chloroethyl groups introduce alkylating properties, making this compound a candidate for anticancer applications (e.g., DNA crosslinking). The nitro group’s presence may enhance stability under acidic conditions compared to non-nitrated analogs. Toxicity: Likely higher due to the reactive chloroethyl moieties .
Structural Analog 3: N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide
- CAS No.: 1579165-74-4
- Molecular Formula : C₁₃H₂₁N₃O₄S
- Key Differences : Extended alkyl chain (2,4-dimethylpentan-2-yl) versus the shorter 2-methylpropyl group.
- Implications: Increased hydrophobicity due to the longer alkyl chain may improve membrane permeability in biological systems. Steric effects could reduce binding affinity to target proteins compared to the target compound. Applications: Potential use in prodrug designs requiring lipophilic carriers .
Structural Analog 4: 2-Amino-N-(2-fluorophenyl)-4,5-dimethylbenzene-1-sulfonamide
- Molecular Formula : C₁₄H₁₅FN₂O₂S
- Key Differences : Fluorine substituent on the aromatic ring and additional methyl groups.
- Implications: Fluorine’s electron-withdrawing effect may increase metabolic stability and bioavailability. The dimethyl groups could enhance steric shielding, altering interaction with enzymatic active sites. Applications: Antimicrobial or anti-inflammatory agents due to sulfonamide’s known role in COX-2 inhibition .
Structural Analog 5: N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride
- CAS No.: 95915-82-5
- Molecular Formula : C₁₂H₂₀ClN₃O₄S
- Key Differences: Linear hexylamino chain versus branched 2-methylpropyl group.
- Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound* | C₁₀H₁₅N₃O₄S | 285.31 (calc.) | 2-Nitrobenzenesulfonamide, 2-amino-2-methylpropyl | Enzyme inhibition, drug intermediates |
| N-(2-Amino-2-methylpropyl)benzenesulfonamide | C₁₀H₁₆N₂O₂S | 228.31 | Benzenesulfonamide, 2-amino-2-methylpropyl | SAR studies, synthetic chemistry |
| N,N-bis(2-chloroethyl)-2-nitrobenzene-1-sulfonamide | ~C₁₁H₁₃Cl₂N₂O₄S | ~363.20 | 2-Nitrobenzenesulfonamide, bis-chloroethyl | Anticancer agents |
| N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide | C₁₃H₂₁N₃O₄S | 315.39 | 2-Nitrobenzenesulfonamide, branched alkylamine | Prodrug carriers |
| N-(6-Aminohexyl)-2-nitrobenzenesulfonamide HCl | C₁₂H₂₀ClN₃O₄S | 337.82 | 2-Nitrobenzenesulfonamide, linear hexylamine | Bioconjugation, peptide synthesis |
*Note: The target compound’s molecular weight is calculated based on its assumed formula.
Research Findings and Implications
- Reactivity : The nitro group in the target compound and analogs (e.g., ) facilitates electrophilic aromatic substitution, enabling functionalization at the benzene ring.
- Biological Activity : Sulfonamides with nitro groups often exhibit enhanced binding to enzymes like carbonic anhydrase or COX-2 due to electronic effects .
- Solubility: Branched alkylamines (e.g., 2-methylpropyl) may reduce water solubility compared to linear chains (e.g., hexylamino in ), impacting pharmacokinetics.
- Synthetic Utility: Compounds like N-(6-aminohexyl)-2-nitrobenzenesulfonamide hydrochloride are critical in solid-phase synthesis, where the amino group serves as a handle for resin attachment .
Biological Activity
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-nitrobenzenesulfonyl chloride with an appropriate amine. The presence of the nitro group and sulfonamide moiety in its structure is crucial for its biological activity. The nitro group can influence the compound's electronic properties, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various nitro-containing sulfonamides. For instance, certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating their effectiveness compared to standard treatments like chlorambucil . The mechanism of action often involves the inhibition of DNA synthesis and cell proliferation, which is a common pathway for anticancer agents.
Table 1: Anticancer Activity of Nitro-Sulfonamides
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 50 | |
| Chlorambucil | MCF-7 | 100 | |
| Other Derivative A | MDA-MB-231 | 68 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that nitro groups can enhance the activity against various pathogens, including bacteria and fungi. For example, some nitrobenzenesulfonamides have demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
Table 2: Antimicrobial Activity of Nitro-Sulfonamides
| Compound | Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.78 | |
| Nitro Derivative B | Staphylococcus aureus | 32 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that compounds containing nitro groups can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting a multi-target mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
Case Study 1: Hypoxic Cell Selectivity
A notable study investigated the hypoxic cell selectivity of nitrobenzenesulfonamides. The compound demonstrated preferential toxicity to hypoxic mammary carcinoma cells while sparing aerobic cells. This selectivity is particularly valuable in cancer therapy, where targeting hypoxic tumor regions can enhance treatment efficacy without harming normal tissues .
Case Study 2: Structure-Activity Relationship (SAR)
In exploring the structure-activity relationship of sulfonamide derivatives, modifications to the sulfonamide moiety were assessed for their impact on biological activity. Variations in substituents at specific positions were found to significantly alter both potency and selectivity against various biological targets, including carbonic anhydrases and cancer cell lines .
Q & A
What are the optimal synthetic routes for N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide, considering functional group compatibility and yield?
Level: Basic (Synthesis Design)
Methodological Answer:
The synthesis typically involves sulfonylation of the primary amine group in 2-amino-2-methylpropylamine with 2-nitrobenzenesulfonyl chloride. Key steps include:
- Reagent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents to minimize side reactions. A base like triethylamine (TEA) is critical to neutralize HCl generated during sulfonamide bond formation .
- Reaction Monitoring: Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC. Ensure stoichiometric equivalence (1:1 molar ratio) to avoid over-sulfonylation.
- Yield Optimization: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Typical yields range from 65–80% based on analogous sulfonamide syntheses .
How can X-ray crystallography confirm the molecular structure of this compound, and what parameters are critical during data collection?
Level: Advanced (Structural Analysis)
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Critical parameters include:
- Crystal Quality: Grow crystals via slow evaporation (e.g., in ethanol/water). Defect-free crystals ensure high-resolution data.
- Data Collection: Use a low-temperature (e.g., 100 K) setup to minimize thermal motion. Collect data up to a resolution of ≤0.8 Å for precise bond-length and angle measurements.
- Refinement: Apply SHELXTL or similar software. Validate using R-factors (<0.05 for Rint) and check for disorder in the nitro or sulfonamide groups .
What analytical techniques are most effective for purity assessment and structural elucidation, and how should conflicting spectral data be resolved?
Level: Basic/Advanced (Analytical Chemistry)
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for most studies.
- Structural Confirmation:
- NMR: <sup>1</sup>H NMR should show characteristic peaks: δ ~8.0–8.5 ppm (aromatic protons), δ ~3.2 ppm (CH2 adjacent to sulfonamide), and δ ~1.3 ppm (methyl groups). <sup>13</sup>C NMR confirms sulfonamide (C-SO2 at ~125–135 ppm) .
- MS: ESI-MS in positive mode should display [M+H]<sup>+</sup> with accurate mass matching theoretical values (±2 ppm).
- Data Conflict Resolution: Re-run experiments under standardized conditions. Cross-validate with SCXRD or high-resolution MS. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) .
What strategies resolve contradictions between computational models and experimental data (e.g., reactivity or stability predictions)?
Level: Advanced (Computational Chemistry)
Methodological Answer:
- Model Refinement: Use higher-level DFT methods (e.g., B3LYP/6-311++G(d,p)) to recalculate electronic properties. Include solvent effects (PCM model) and dispersion corrections.
- Experimental Validation: Perform kinetic studies (e.g., UV-Vis monitoring of nitro group reduction) to compare with computed activation energies.
- Data Reconciliation: If discrepancies persist, re-examine assumptions (e.g., protonation states, conformational flexibility). Reference studies on analogous nitro-sulfonamides for benchmarking .
How do the nitro and sulfonamide groups influence reactivity in nucleophilic substitution or oxidation reactions?
Level: Basic (Reaction Mechanisms)
Methodological Answer:
- Nitro Group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reduces basicity of adjacent amines but enhances stability under acidic conditions.
- Sulfonamide Group: Stabilizes negative charge via resonance, making the nitrogen less nucleophilic. Participate in hydrogen bonding, affecting solubility and crystal packing.
- Reactivity Control: For nucleophilic substitution (e.g., amine alkylation), use mild bases (K2CO3) to avoid deprotonating the sulfonamide. For oxidation (nitro to amine), employ catalytic hydrogenation (Pd/C, H2) .
What challenges arise in designing derivatives for biological activity studies, and how can SAR be systematically investigated?
Level: Advanced (Medicinal Chemistry)
Methodological Answer:
- Derivative Design: Modify the 2-methylpropyl chain (e.g., branching, halogenation) or nitro group position. Introduce bioisosteres (e.g., replacing sulfonamide with carboxamide).
- SAR Strategies:
- Library Synthesis: Use parallel synthesis to generate analogs with varied substituents.
- Assays: Test against target enzymes (e.g., carbonic anhydrase) or pathogens. Measure IC50 values and correlate with logP (lipophilicity) and steric parameters.
- Computational Modeling: Dock derivatives into protein active sites (AutoDock Vina) to predict binding modes. Prioritize compounds with favorable ΔG values .
What precautions are necessary when handling this compound due to potential instability?
Level: Basic (Laboratory Safety)
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N2) at –20°C. Protect from light to prevent nitro group degradation.
- Handling: Use gloves and eye protection. Avoid contact with strong oxidizers (risk of exothermic decomposition).
- Waste Disposal: Neutralize with dilute NaOH before disposal. Follow institutional guidelines for sulfonamide waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
